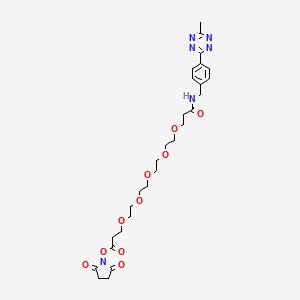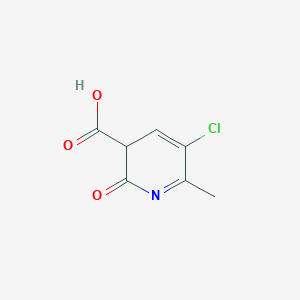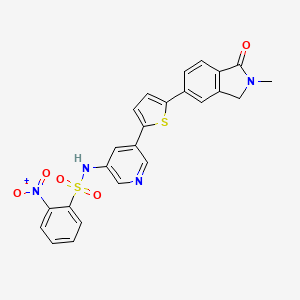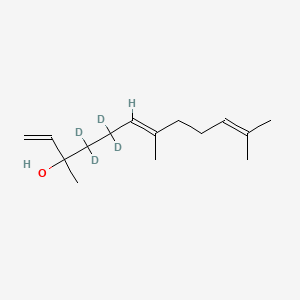
Nerolidol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nerolidol-d4 is a deuterated form of nerolidol, a naturally occurring sesquiterpene alcohol. It is commonly used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Nerolidol itself is found in various essential oils and has a pleasant floral aroma. The deuterated form, this compound, is particularly useful in research settings for tracing and quantifying biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nerolidol-d4 is synthesized by incorporating deuterium atoms into the molecular structure of nerolidol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. One common method involves the use of a Grubbs-Hoveyda catalyst for ring-closing metathesis, followed by dehydration and dimerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often purified using techniques such as distillation and chromatography to remove any impurities and ensure the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Nerolidol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nerolidol-derived aldehydes and ketones, while reduction can produce various alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
Nerolidol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic fate of nerolidol in biological systems.
Industry: Used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mecanismo De Acción
Nerolidol-d4 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Signal Transduction: In plants, it can activate mitogen-activated protein kinase pathways and induce the production of defense-related chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: Another sesquiterpene alcohol with similar aromatic properties.
Farnesol: Shares structural similarities and is also used in fragrance and flavor industries.
Bisabolol: Known for its anti-inflammatory and soothing properties.
Uniqueness
Nerolidol-d4 is unique due to its deuterated form, which makes it particularly valuable in research settings for tracing and quantifying biological processes. Its stable isotope labeling allows for more precise studies compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2 |
Clave InChI |
FQTLCLSUCSAZDY-YIEWYRDSSA-N |
SMILES isomérico |
[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


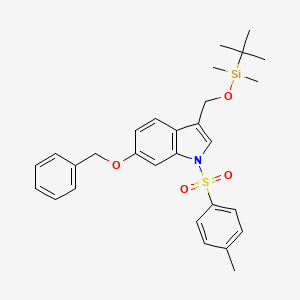
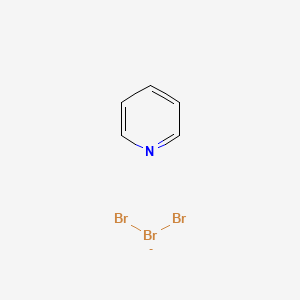
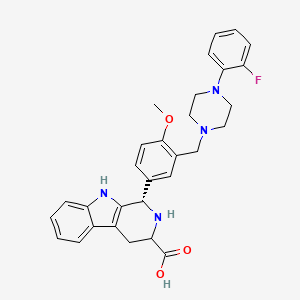
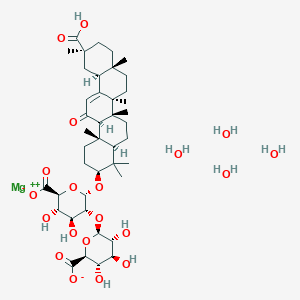
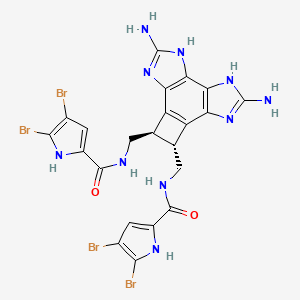
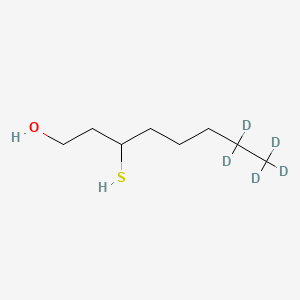
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
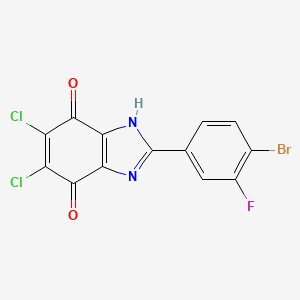
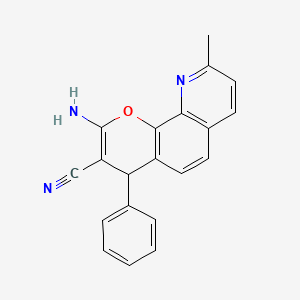
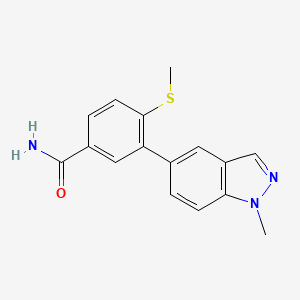
![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
